2-(5-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline is a complex organic compound notable for its unique structural and chemical properties. The compound features a trifluoromethyl group, which is known to enhance the pharmacological and chemical characteristics of molecules. This compound is classified under various categories including aromatic heterocycles, anilines, and fluorinated intermediates. Its molecular formula is , and it has a molecular weight of approximately 286.21 g/mol .
The synthesis of 2-(5-(3-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline typically involves several steps:
These methods are robust and can be adapted to introduce various substituents on the aromatic rings without significantly affecting yield.
The molecular structure of 2-(5-(3-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline can be described using its SMILES notation: C1=NN=C(O1)C2=CC=CC(=C2)C(F)(F)F
. The compound features:
The chemical behavior of 2-(5-(3-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline is influenced by its functional groups:
These reactions are crucial for modifying the compound for various applications in medicinal chemistry.
The mechanism of action for compounds like 2-(5-(3-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline often involves:
The trifluoromethyl substitution significantly affects both physical and chemical properties, enhancing lipophilicity and altering reactivity patterns .
The scientific applications of 2-(5-(3-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7